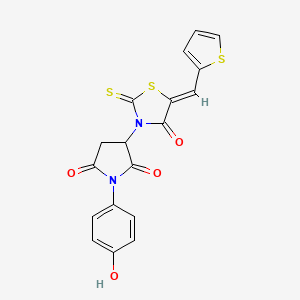

(Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione

Übersicht

Beschreibung

(Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a pyrrolidine-2,5-dione core, a hydroxyphenyl group, and a thioxothiazolidinyl moiety, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidine-2,5-dione Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine-2,5-dione ring.

Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a substitution reaction, often using a phenol derivative and a suitable leaving group.

Formation of the Thioxothiazolidinyl Moiety: This step involves the reaction of a thiazolidine derivative with sulfur sources to form the thioxothiazolidinyl group.

Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often using condensation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxothiazolidinyl moiety to its corresponding thiol or thioether derivatives.

Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and thioether derivatives.

Substitution: Various substituted hydroxyphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, and interaction with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiazolidinediones: Compounds with a thiazolidine ring, often used in antidiabetic drugs.

Phenylpyrrolidines: Compounds with a phenyl group attached to a pyrrolidine ring, studied for various pharmacological activities.

Thiophenes: Compounds containing a thiophene ring, known for their diverse chemical and biological properties.

Uniqueness

(Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione is unique due to its combination of structural features, including the hydroxyphenyl, thioxothiazolidinyl, and pyrrolidine-2,5-dione moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Biologische Aktivität

(Z)-1-(4-hydroxyphenyl)-3-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound belonging to the class of thiazolidinones and pyrrolidinediones. This compound has garnered attention due to its potential biological activities, including anticancer, antioxidant, and antimicrobial properties. The following sections provide an overview of its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of thiazolidinone derivatives, including the target compound, typically involves multi-component reactions (MCRs) that combine aldehydes, amines, and thioketones. A notable method includes the one-pot synthesis using BF3 and p-toluenesulfonic acid as catalysts, which has been shown to yield high purity products under mild conditions .

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives. For instance, compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. Notably:

- MCF-7 Breast Cancer Cells : Compounds demonstrated IC50 values ranging from 0.16 µM to 6.8 µM, indicating potent activity against this breast cancer cell line .

- A549 Lung Cancer Cells : The selectivity index for some derivatives was found to be between 3–15, highlighting their potential for targeted therapy .

Antioxidant Activity

The antioxidant capacity of thiazolidinone derivatives has been evaluated through assays like the DPPH radical scavenging test and TBARS assay. Some derivatives showed EC50 values as low as 0.565 mM for lipid peroxidation inhibition, suggesting strong antioxidant activity . This property is crucial for mitigating oxidative stress-related diseases.

Antimicrobial Activity

The antimicrobial properties of related thiazolidinones have also been documented. Studies indicate that these compounds can inhibit the growth of various bacterial strains, although specific data on the target compound's antimicrobial efficacy remains limited.

Case Studies

- Study on Antileukemic Activity : A series of pyrrolidinedione-thiazolidinone hybrids were synthesized and tested for anti-leukemic activity. The results indicated that certain modifications could enhance cytotoxicity against leukemia cell lines .

- Evaluation of Neurotoxicity : Research on phenyl-thiophen derivatives revealed promising antidepressant activities with reduced neurotoxicity in preclinical models . This suggests that modifications in structure can lead to favorable pharmacological profiles.

Data Summary Table

Eigenschaften

IUPAC Name |

1-(4-hydroxyphenyl)-3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4S3/c21-11-5-3-10(4-6-11)19-15(22)9-13(16(19)23)20-17(24)14(27-18(20)25)8-12-2-1-7-26-12/h1-8,13,21H,9H2/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAYSZZZHCJCQH-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)C(=CC4=CC=CS4)SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)O)N3C(=O)/C(=C/C4=CC=CS4)/SC3=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.